(4-Benzhydryl-piperazin-1-yl)-acetic acid
Overview
Description
The compound is a derivative of benzhydryl piperazine . Benzhydryl piperazine derivatives have been studied for various applications, including as corrosion inhibitors and potential anti-cancer agents .
Synthesis Analysis
While specific synthesis information for “(4-Benzhydryl-piperazin-1-yl)-acetic acid” is not available, benzhydryl piperazine derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxicity activity .Molecular Structure Analysis
The molecular structure of benzhydryl piperazine derivatives has been studied using various spectral studies like FT-IR, 1H NMR, 13C NMR .Chemical Reactions Analysis
Benzhydryl piperazine derivatives have been studied for their corrosion inhibition effects. The addition of the inhibitor controls the oxidation of the copper on the brass metal .Scientific Research Applications
DNA Interaction and Staining
Hoechst 33258, a compound related to "(4-Benzhydryl-piperazin-1-yl)-acetic acid" through its piperazine structure, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. It's widely used as a fluorescent DNA stain in cell biology for chromosome and nuclear staining, and its derivatives have found applications as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design (Issar & Kakkar, 2013).
Anti-mycobacterial Properties
Piperazine derivatives, including structures related to "this compound," have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural role of piperazine in these compounds underscores their importance in developing new anti-TB molecules, offering insights into the design, rationale, and structure-activity relationship (SAR) of potent anti-mycobacterial agents (Girase et al., 2020).
Pharmacological Significance
The piperazine moiety, central to "this compound," is integral to the rational design of drugs, finding use in a plethora of drugs across therapeutic areas such as antipsychotics, antihistamines, antianginals, antidepressants, anticancers, antivirals, and more. Modifying the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, highlighting the versatility and broad potential of this entity in drug discovery (Rathi et al., 2016).
Drug Metabolism and Reactive Intermediates
In the context of drug metabolism, arylpiperazine derivatives, which are structurally related to "this compound," undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines. These metabolites, known for their variety of effects, especially serotonin receptor-related, highlight the significance of understanding the metabolic pathways and potential reactive intermediates formed during the metabolism of such compounds (Caccia, 2007).
Mechanism of Action
Target of Action
Related compounds have shown inhibitory activity against 5-lipoxygenase , suggesting that this compound may also interact with similar targets.
Biochemical Pathways
Related compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may also affect neuronal signaling pathways.
Pharmacokinetics
The compound’s predicted properties such as melting point (22154° C), boiling point (~5339° C at 760 mmHg), and density (~11 g/cm^3) suggest that it may have good bioavailability .
Result of Action
Related compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may also have similar effects.
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18(23)15-20-11-13-21(14-12-20)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSFFKKEWTLIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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